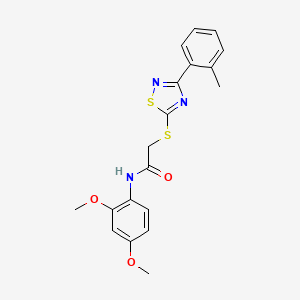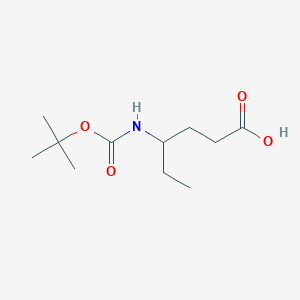
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
Vue d'ensemble
Description
“2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is a chemical compound with the CAS Number: 220004-17-1 . It is also known as 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene, and beta-Bromo-2-methoxy-alpha,alpha,beta,beta-tetraflurophenetole . The compound is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7BrF15O2 . The molecular weight of the compound is 480.96 .Physical And Chemical Properties Analysis
“this compound” is a colorless to almost colorless clear liquid .Applications De Recherche Scientifique
Environmental Impact
- Organohalogens in the Marine Troposphere: Halogenated methoxybenzenes (anisoles), including bromoanisoles, have been identified in the marine troposphere, suggesting a mix of biogenic and anthropogenic origins. The study analyzed various halogenated anisoles in the Eastern Atlantic Ocean, highlighting the environmental presence and potential impact of these compounds (Führer & Ballschmiter, 1998).
Molecular and Structural Analysis
Supramolecular Interactions in Anisole Derivatives
A study on anisole building blocks, including bromomethyl pendants, revealed the influence of Br atoms on molecular structures and packing behavior. The research showed significant changes in molecular interactions mediated by Br atoms (Nestler, Schwarzer, & Gruber, 2018).
Vibrational Spectra and Torsional Barriers
Research on anisole and its halogen derivatives, including bromoanisoles, provided insights into their vibrational spectra and torsional barriers. This study contributes to understanding the physical properties of these molecules (Owen & Hester, 1969).
Chemical Reactions and Synthesis
Electrochemical Fluorination
A study on the electrochemical fluorination of aromatic compounds, including anisole, explored the synthesis of various fluorinated derivatives. This research contributes to the understanding of chemical reactions involving halogenated anisoles (Shainyan & Danilevich, 2006).
Anodic Bromination of Anisole
Research on the anodic bromination of anisole highlighted the regio-selectivity and efficiency of the bromination process, relevant to the synthesis of bromoanisoles (Taniguchi, Yano, Yamaguchi, & Yasukouchi, 1982).
Nuclear Magnetic Resonance (NMR) Studies
NMR Spectroscopy of Fluorinated Ethanes
A study using NMR spectroscopy investigated the structure and bond rotational potential of fluorinated ethanes, including bromo- and iodo-tetrafluoroethane. This research aids in understanding the molecular structure and dynamics of similar compounds (Emsley, Longeri, Merlet, Pileio, & Suryaprakash, 2006).
Visible-Light-Induced Fluoroalkylation
Research on the fluoroalkylation of anilines with BrCF2CF2Br provides insights into the synthesis of bromo and tetrafluoroethyl arenes. This study demonstrates the potential of such reactions for the synthesis of functional molecules (Kong, Jiang, Huang, Lou, Li, & He, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBPTSCMLAFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)

![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)
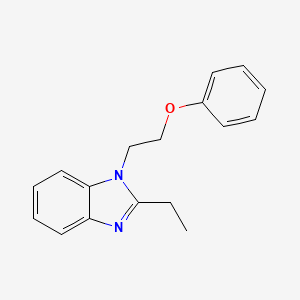
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
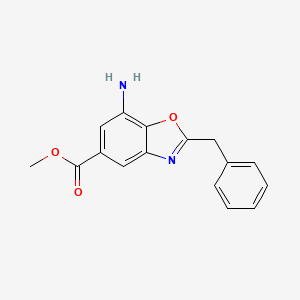
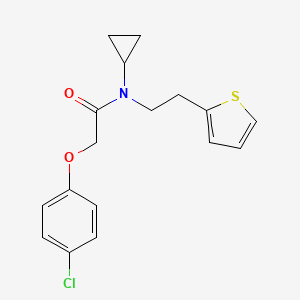
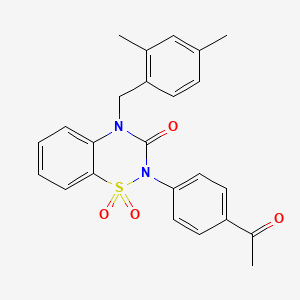
![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)
